Methyl 4-{3-[4-(2-cyanoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Overview
Description
Methyl 4-{3-[4-(2-cyanoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a piperazine ring, a pyrrolidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{3-[4-(2-cyanoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves a multi-step processThe reaction conditions often involve the use of organic solvents such as methanol or ethanol, and catalysts like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{3-[4-(2-cyanoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, toluene), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 4-{3-[4-(2-cyanoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-{3-[4-(2-cyanoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyrrolidine ring may bind to enzymes or other proteins. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- **tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- **N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzonitrile
Uniqueness
Methyl 4-{3-[4-(2-cyanoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine and pyrrolidine rings allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C19H22N4O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 4-[3-[4-(2-cyanoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C19H22N4O4/c1-27-19(26)14-3-5-15(6-4-14)23-17(24)13-16(18(23)25)22-11-9-21(10-12-22)8-2-7-20/h3-6,16H,2,8-13H2,1H3 |
InChI Key |
SYNKFPDNEUXASB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCC#N |
Origin of Product |
United States |
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